2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one
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Overview
Description
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one is an organic compound that features a phenoxy group substituted with two methyl groups at the 2 and 5 positions, a piperazine ring, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,5-dimethylphenol and 1-chloropropan-2-one.
Step 1: The 2,5-dimethylphenol undergoes an etherification reaction with 1-chloropropan-2-one in the presence of a base such as potassium carbonate to form 2-(2,5-dimethylphenoxy)propan-1-one.
Step 2: The intermediate 2-(2,5-dimethylphenoxy)propan-1-one is then reacted with piperazine in the presence of a suitable solvent like ethanol under reflux conditions to yield the final product, 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.
Reduction: The ketone group in the propanone backbone can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds can be used for nucleophilic substitution reactions on the piperazine ring.
Major Products
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted piperazine derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Piperazine derivatives are known for their activity in the central nervous system, and this compound may exhibit similar properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its synthesis and reactions are of interest for developing efficient production methods for related compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenoxy)-1-(morpholin-4-YL)propan-1-one: Similar structure but with a morpholine ring instead of piperazine.
2-(2,5-Dimethylphenoxy)-1-(piperidin-1-YL)propan-1-one: Contains a piperidine ring instead of piperazine.
2-(2,5-Dimethylphenoxy)-1-(azepan-1-YL)propan-1-one: Features an azepane ring.
Uniqueness
What sets 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one apart is its specific combination of the phenoxy group with the piperazine ring. This unique structure may result in distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-(2,5-dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one , also known as its hydrochloride form, has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological profiles of this compound, supported by data tables and relevant case studies.
- IUPAC Name: 2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one
- Molecular Formula: C15H22N2O2
- Molecular Weight: 298.81 g/mol
- CAS Number: 1334148-87-6
- Appearance: Powder
Table 1: Chemical Characteristics
Property | Value |
---|---|
Chemical Formula | C15H22N2O2 |
Molecular Weight | 298.81 g/mol |
IUPAC Name | 2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one |
CAS Number | 1334148-87-6 |
Appearance | Powder |
Antidepressant-Like Properties
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antidepressant-like effects. The compound has been evaluated for its interaction with various serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation.
In animal models, the compound demonstrated:
- Anxiolytic-like activity
- Procognitive effects
- Antidepressant-like properties without notable side effects .
The antidepressant effects are believed to be mediated through:
- High affinity for serotonergic receptors (notably 5-HT1A )
- Interaction with dopaminergic pathways (D2 receptors)
Functional assays have shown that the compound acts as an antagonist at the 5-HT1A and D2 receptors, influencing neurotransmission pathways associated with mood disorders .
Study on Pharmacological Profile
A study published in MDPI evaluated a related piperazine derivative and indicated that compounds with similar structures often exhibit high affinities for serotonergic and dopaminergic receptors. The findings suggest a promising pharmacological profile for compounds like this compound in treating depression .
In Vitro and In Vivo Studies
In vitro assays have confirmed the compound's cytotoxicity and metabolic stability. Furthermore, in vivo studies demonstrated that it effectively reversed behavioral changes induced by chronic stress in mice models .
Safety and Toxicology
While specific safety data for this compound is limited, general safety protocols should be followed when handling this compound. Precautionary statements include avoiding inhalation and contact with skin or eyes due to potential irritants .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17/h4-5,10,13,16H,6-9H2,1-3H3 |
InChI Key |
AJCYJXCFWXNEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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